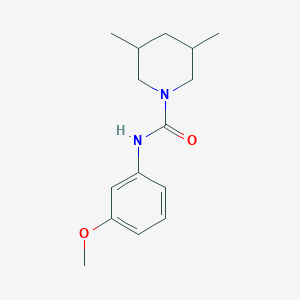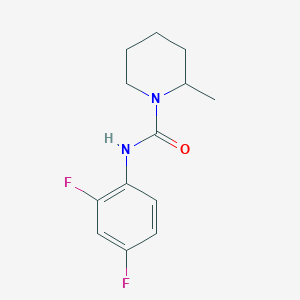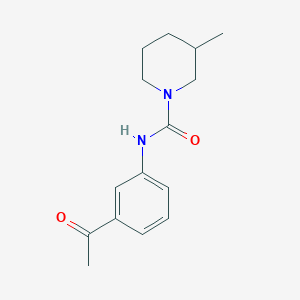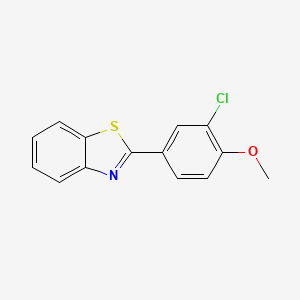
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide, also known as Methoxetamine (MXE), is a dissociative drug that has gained attention in recent years due to its potential use in scientific research. MXE is a derivative of ketamine, a well-known anesthetic drug, and has been shown to have similar effects on the central nervous system.
作用机制
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, MXE produces dissociative effects, including altered perception of time and space, and a feeling of detachment from the environment.
Biochemical and Physiological Effects
MXE has been shown to have similar effects to ketamine on the central nervous system, including analgesia, dissociation, and hallucinations. MXE has also been shown to produce an increase in heart rate and blood pressure, as well as respiratory depression at higher doses. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders.
实验室实验的优点和局限性
One advantage of using MXE in lab experiments is its similarity to ketamine, which has been extensively studied and has a well-established safety profile. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders, which could be further investigated in future studies. However, one limitation of using MXE in lab experiments is its potential for abuse, which could lead to safety concerns for researchers and participants.
未来方向
There are several future directions for research on MXE, including investigating its potential therapeutic effects for depression and anxiety disorders, studying its effects on learning and memory, and exploring its potential as a tool for studying the NMDA receptor in the brain. Additionally, further research is needed to establish the safety profile of MXE and to determine its potential for abuse.
合成方法
MXE can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. Both methods require careful handling of the chemicals involved and should only be attempted by experienced chemists.
科学研究应用
MXE has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to ketamine, including dissociation, analgesia, and hallucinations. MXE has also been shown to have potential therapeutic effects for depression and anxiety disorders. Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-12(2)10-17(9-11)15(18)16-13-5-4-6-14(8-13)19-3/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQWHYUGAZFIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)


![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)








